(R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate (R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920030
InChI: InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)/t11-/m1/s1
SMILES:
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol

(R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15920030

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate -

Specification

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl (3R)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)/t11-/m1/s1
Standard InChI Key UZMUBCWRNOHDJI-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC=N2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemistry

The IUPAC name of the compound is tert-butyl (3R)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate, reflecting its (R)-configuration at the 3-position of the piperidine ring . The stereocenter arises from the chiral carbon atom in the piperidine moiety, which influences its interactions with biological targets. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety during synthetic processes, while the pyrimidin-2-ylamino group contributes to hydrogen-bonding interactions.

Molecular Descriptors and Identifiers

Key identifiers include:

  • InChIKey: UZMUBCWRNOHDJI-LLVKDONJSA-N

  • SMILES: CC(C)(C)OC(=O)N1CCCC@HNC2=NC=CC=N2

  • CAS Registry Number: 1421025-21-9

The compound’s SMILES string encodes its stereochemistry, Boc protection, and pyrimidine substitution. The InChIKey facilitates database searches and patent analyses, linking to structural analogs like its 2-chloro-pyrimidin-4-yl variant (PubChem CID 71630631) .

Synthesis and Analytical Data

Synthetic Routes

While no explicit synthesis for this compound is documented in the provided sources, analogous pathways for related piperidine-carboxylates involve:

  • Boc Protection: Reaction of 3-aminopiperidine with di-tert-butyl dicarbonate under basic conditions.

  • Amination: Coupling the Boc-protected piperidine with 2-aminopyrimidine via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

For example, the synthesis of 4-methylbenzyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (a structural analog) utilized CH2_2Cl2_2 as a solvent and room-temperature conditions . Similar methods may apply to the target compound, with tert-butyl chloroformate replacing benzylating agents.

Physicochemical Properties

Computed properties from PubChem include:

PropertyValue
Molecular Weight278.35 g/mol
XLogP3-AA2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar Surface Area67.4 Ų
Heavy Atom Count21

The moderate lipophilicity (XLogP3-AA = 2) suggests balanced membrane permeability and solubility, favorable for oral bioavailability. The polar surface area aligns with CNS drug candidates, hinting at potential blood-brain barrier penetration .

Patent Landscape and Applications

Intellectual Property

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

Comparative analysis with the chlorinated analog (312.79 g/mol) highlights the impact of halogenation on molecular weight and receptor affinity. Introducing electron-withdrawing groups (e.g., Cl) could modulate binding kinetics, warranting further SAR exploration.

Preclinical Development

Prospective studies should evaluate:

  • In vitro NMDA receptor binding assays

  • Pharmacokinetic profiling (e.g., oral bioavailability, brain penetration)

  • Toxicological screening to assess hERG and CYP450 interactions

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